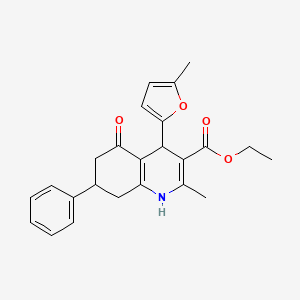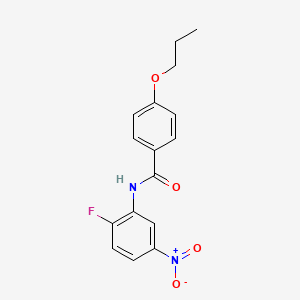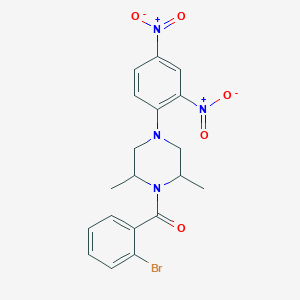
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ABrN and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of ABrN involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. ABrN has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. ABrN also inhibits the activity of phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
ABrN has been shown to have various biochemical and physiological effects. Studies have shown that ABrN can induce apoptosis in cancer cells by activating the caspase pathway. ABrN has also been shown to inhibit the migration and invasion of cancer cells by inhibiting the activity of MMPs. In addition, ABrN has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of amyloid plaques in the brain.
実験室実験の利点と制限
ABrN has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. ABrN has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of ABrN is its poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on ABrN. One of the potential future directions is the development of ABrN analogs with improved solubility and potency. Another potential future direction is the investigation of the potential use of ABrN in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the mechanism of action of ABrN needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, ABrN is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ABrN has been synthesized using various methods and has been extensively studied for its potential use in the treatment of cancer and neurodegenerative diseases. The mechanism of action of ABrN involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the formation of amyloid plaques in the brain. ABrN has several advantages for lab experiments, but also has limitations due to its poor solubility in water. There are several future directions for the research on ABrN, including the development of analogs with improved solubility and potency and the investigation of its potential use in combination with other drugs.
合成法
The synthesis of ABrN can be achieved using various methods. One of the commonly used methods involves the reaction of 1-adamantylamine with 4-bromo-2-naphthoic acid, followed by cyclization with hydrazine hydrate and acetic acid. The resulting product is then treated with acetic anhydride to obtain ABrN. Another method involves the reaction of 1-adamantylamine with 4-bromo-2-naphthylhydrazine, followed by cyclization with acetic acid. The resulting product is then treated with acetic anhydride to obtain ABrN.
科学的研究の応用
ABrN has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of ABrN is in the field of cancer research. Studies have shown that ABrN can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABrN has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that ABrN can inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of amyloid plaques in the brain.
特性
IUPAC Name |
1-(1-adamantyl)-4-bromo-N-naphthalen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BrN3O/c25-21-14-28(24-11-15-7-16(12-24)9-17(8-15)13-24)27-22(21)23(29)26-20-6-5-18-3-1-2-4-19(18)10-20/h1-6,10,14-17H,7-9,11-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHKUAYHWQAGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NC5=CC6=CC=CC=C6C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-adamantyl)-4-bromo-N-2-naphthyl-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4970102.png)
![4-{[4-(2-aminoethyl)-1-piperazinyl]methyl}-2,6-di-tert-butylphenol](/img/structure/B4970112.png)

![3-(1,3-benzodioxol-5-yl)-11-(4-biphenylyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4970130.png)
![N-[(allylamino)carbonothioyl]-3-methylbutanamide](/img/structure/B4970146.png)
![3,5-dimethyl-1-[2-nitro-5-(1-pyrrolidinyl)phenyl]-1H-pyrazole](/img/structure/B4970147.png)
![3,4-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4970155.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B4970169.png)

![N-(4-bromo-2-chlorophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4970179.png)


![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4970216.png)
